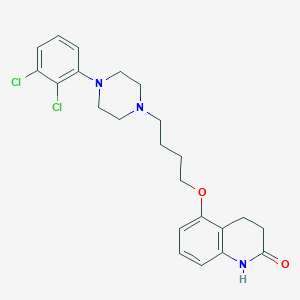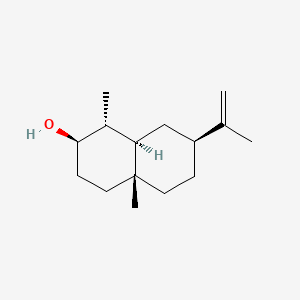
(+)-Dihydro-alpha-cyperol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Dihydro-alpha-cyperol is a naturally occurring sesquiterpene alcohol found in various essential oils, particularly in the roots of Cyperus species. This compound is known for its distinctive aroma and potential therapeutic properties. It has garnered interest in the fields of chemistry, biology, and medicine due to its unique chemical structure and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Dihydro-alpha-cyperol typically involves the hydrogenation of alpha-cyperone, a related sesquiterpene. The reaction is carried out under hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), at elevated temperatures and pressures. The reaction conditions must be carefully controlled to ensure the selective reduction of the double bond in alpha-cyperone, yielding this compound.
Industrial Production Methods
Industrial production of this compound often involves the extraction of alpha-cyperone from natural sources, followed by its hydrogenation. The extraction process may include steam distillation or solvent extraction to isolate alpha-cyperone from plant materials. The subsequent hydrogenation step is performed in large-scale reactors equipped with efficient mixing and temperature control systems to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Dihydro-alpha-cyperol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or hydroxylated derivatives.
Applications De Recherche Scientifique
(+)-Dihydro-alpha-cyperol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex molecules and as a reference compound in analytical studies.
Biology: Studies have shown its potential antimicrobial and anti-inflammatory properties, making it a candidate for further biological research.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use in traditional medicine for treating various ailments.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the formulation of natural products.
Mécanisme D'action
The mechanism of action of (+)-Dihydro-alpha-cyperol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its role in inhibiting pro-inflammatory cytokines and disrupting microbial cell membranes.
Comparaison Avec Des Composés Similaires
(+)-Dihydro-alpha-cyperol can be compared with other similar sesquiterpene alcohols, such as:
Alpha-cyperone: The precursor to this compound, with a similar structure but different biological activities.
Beta-cyperone: Another related compound with distinct chemical and biological properties.
Cyperol: A closely related sesquiterpene alcohol with similar applications but varying potency and efficacy.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H26O |
|---|---|
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
(1R,2R,4aR,7S,8aR)-1,4a-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C15H26O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h11-14,16H,1,5-9H2,2-4H3/t11-,12+,13-,14-,15-/m1/s1 |
Clé InChI |
XEUOFHGEEFUFIJ-XLWJZTARSA-N |
SMILES isomérique |
C[C@H]1[C@@H](CC[C@@]2([C@@H]1C[C@H](CC2)C(=C)C)C)O |
SMILES canonique |
CC1C(CCC2(C1CC(CC2)C(=C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


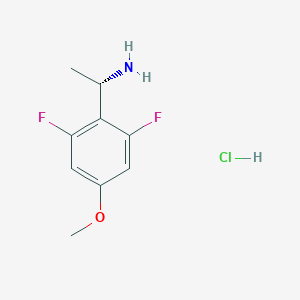
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B13434961.png)
![2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine](/img/structure/B13434965.png)
![(8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone](/img/structure/B13434968.png)
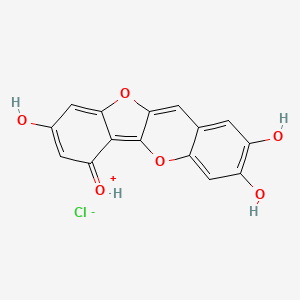
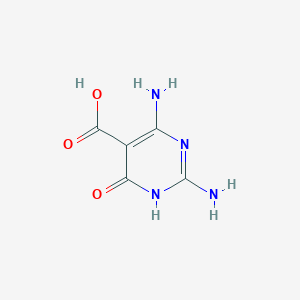




![[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol 1-Acetate](/img/structure/B13434993.png)
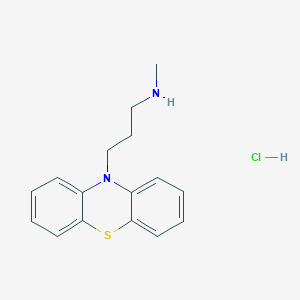
![5-(5-Bromo-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13435002.png)
